![molecular formula C10H19NO2 B2879574 1-Isobutylpiperidine-4-carboxylic acid CAS No. 901313-95-9](/img/structure/B2879574.png)
1-Isobutylpiperidine-4-carboxylic acid
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Overview
Description
1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 901313-95-9. It has a molecular weight of 185.27 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes 1-Isobutylpiperidine-4-carboxylic acid, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1-Isobutylpiperidine-4-carboxylic acid is represented by the linear formula C10H19NO2 . The InChI Code for this compound is 1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
1-Isobutylpiperidine-4-carboxylic acid is a solid at room temperature. It should be stored in a dry, sealed environment .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Isobutylpiperidine-4-carboxylic acid, focusing on six unique applications:
Pharmaceutical Development
1-Isobutylpiperidine-4-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to interact with specific receptors in the brain makes it a crucial component in the design of new therapeutic agents .
Proteomics Research
In proteomics, 1-Isobutylpiperidine-4-carboxylic acid is used as a reagent for the modification and labeling of proteins. This application is essential for studying protein-protein interactions, post-translational modifications, and protein localization within cells. The compound’s reactivity with amino groups in proteins enables researchers to track and analyze protein dynamics in various biological processes .
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its versatility allows chemists to construct a wide range of chemical structures, which are essential for developing new materials, catalysts, and bioactive molecules. The ability to introduce the piperidine ring into larger molecular frameworks is particularly valuable in medicinal chemistry .
Chemical Biology
In chemical biology, 1-Isobutylpiperidine-4-carboxylic acid is employed to study the interactions between small molecules and biological macromolecules. By modifying this compound, researchers can create probes that bind to specific targets, such as enzymes or receptors, allowing for the investigation of biological pathways and the identification of potential drug targets .
Material Science
The compound is also utilized in material science for the development of novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. These advanced materials have applications in various industries, including aerospace, automotive, and electronics .
Agricultural Chemistry
In agricultural chemistry, 1-Isobutylpiperidine-4-carboxylic acid is used to synthesize agrochemicals, such as herbicides and insecticides. Its role in the development of these compounds helps improve crop protection and yield by targeting specific pests and weeds. The compound’s effectiveness in disrupting biological processes in pests makes it a valuable tool in sustainable agriculture .
Safety and Hazards
Future Directions
While specific future directions for 1-Isobutylpiperidine-4-carboxylic acid are not mentioned in the retrieved sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Mode of Action
The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 1-isobutylpiperidine-4-carboxylic acid is currently lacking .
properties
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSMYLWAKSOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutylpiperidine-4-carboxylic acid |
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